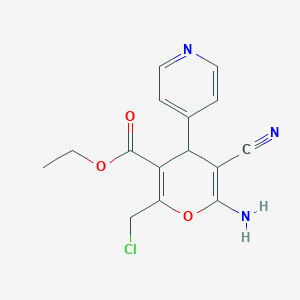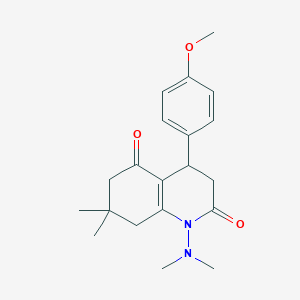![molecular formula C23H21F3N2O5S B11069188 methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11069188.png)
methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazine ring, a trifluoromethyl group, and dimethoxyphenethyl and phenyl imino substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of key intermediates such as 3,4-dimethoxyphenethylamine and 3-(trifluoromethyl)benzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups and phenyl rings allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazine ring may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and compounds with trifluoromethyl and dimethoxyphenethyl groups. Compared to these compounds, METHYL 3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE may exhibit unique properties due to its specific structural features. For example, its trifluoromethyl group can enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H21F3N2O5S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C23H21F3N2O5S/c1-31-17-8-7-14(11-18(17)32-2)9-10-28-20(29)13-19(21(30)33-3)34-22(28)27-16-6-4-5-15(12-16)23(24,25)26/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
XDYSZBJSLPWDFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(SC2=NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069107.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B11069108.png)
![5-(pyridin-3-yl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11069111.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11069129.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11069141.png)
![N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11069146.png)

![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11069152.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)
![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(furan-2-ylmethyl)sulfanyl]acetamide](/img/structure/B11069166.png)

